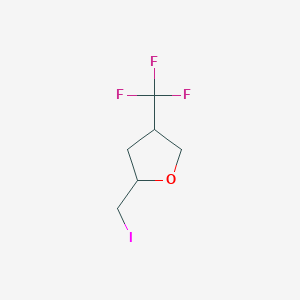
2-(Iodomethyl)-4-(trifluoromethyl)oxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Iodomethyl)-4-(trifluoromethyl)oxolane is a compound that features both an iodomethyl and a trifluoromethyl group attached to an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where an oxolane derivative is treated with iodomethane and a trifluoromethylating agent under specific conditions . The reaction conditions often require the presence of a base and a solvent such as acetonitrile to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of 2-(Iodomethyl)-4-(trifluoromethyl)oxolane may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(Iodomethyl)-4-(trifluoromethyl)oxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can convert the iodomethyl group to a methyl group.
Substitution: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be employed under mild conditions.
Major Products Formed
The major products formed from these reactions include oxirane derivatives, methyl-substituted oxolanes, and various substituted oxolanes depending on the nucleophile used .
Scientific Research Applications
2-(Iodomethyl)-4-(trifluoromethyl)oxolane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-(Iodomethyl)-4-(trifluoromethyl)oxolane exerts its effects involves the interaction of its functional groups with molecular targets. The iodomethyl group can participate in nucleophilic substitution reactions, while the trifluoromethyl group can enhance the compound’s stability and lipophilicity . These interactions can affect various biochemical pathways and molecular targets, making the compound useful in different applications.
Comparison with Similar Compounds
Similar Compounds
2-Trifluoromethylbenzimidazole: Similar in having a trifluoromethyl group, but with a different core structure.
Trifluoromethyl-containing oxazoles: Share the trifluoromethyl group but differ in the heterocyclic ring structure.
Uniqueness
2-(Iodomethyl)-4-(trifluoromethyl)oxolane is unique due to the presence of both iodomethyl and trifluoromethyl groups on an oxolane ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, which are not commonly found in other compounds .
Properties
Molecular Formula |
C6H8F3IO |
|---|---|
Molecular Weight |
280.03 g/mol |
IUPAC Name |
2-(iodomethyl)-4-(trifluoromethyl)oxolane |
InChI |
InChI=1S/C6H8F3IO/c7-6(8,9)4-1-5(2-10)11-3-4/h4-5H,1-3H2 |
InChI Key |
XVNGJPIZTYOEFP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC1CI)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-({[(Benzyloxy)carbonyl]amino}methyl)-3-methylfuran-2-carboxylic acid](/img/structure/B13211631.png)
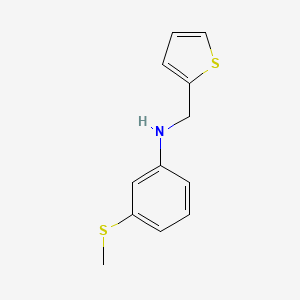
![4-[1-(Aminomethyl)cyclopropyl]azepan-4-ol](/img/structure/B13211643.png)
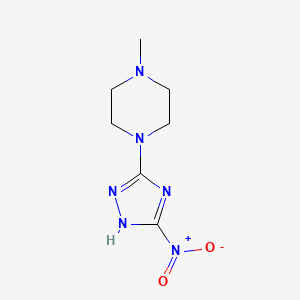
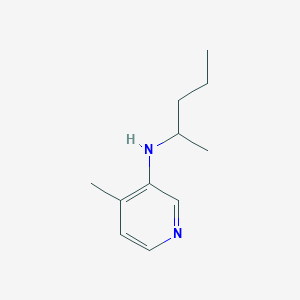
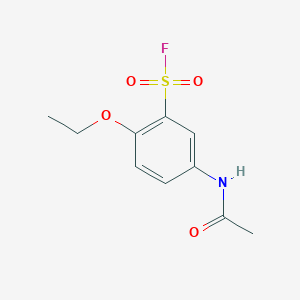
![2-[2-(Bromodifluoromethyl)-5-nitro-1H-indol-3-yl]ethan-1-amine](/img/structure/B13211672.png)
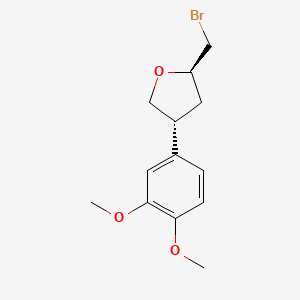
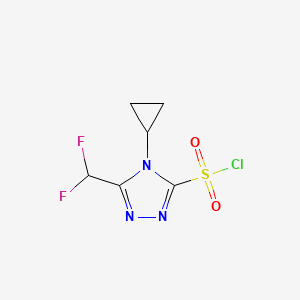
![Benzyl 3-[(chlorosulfonyl)methyl]-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13211685.png)
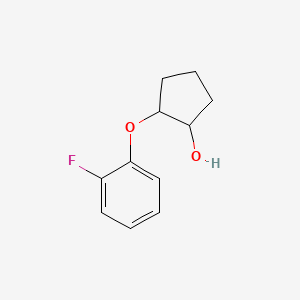
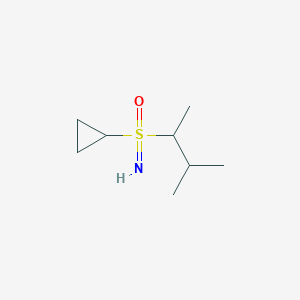
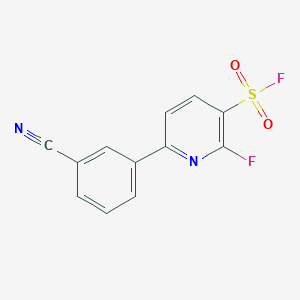
![(Butan-2-yl)[(3,4-difluorophenyl)methyl]amine](/img/structure/B13211732.png)
